molecular formula C8H16N2O B1594875 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide CAS No. 64934-83-4

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

Cat. No. B1594875
CAS RN: 64934-83-4
M. Wt: 156.23 g/mol
InChI Key: GMIPCEOKROIPSM-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide is a chemical compound that has been used as an effective spin trap for short-lived free radicals . It forms spin adducts with a lifetime of more than 10 minutes . The protonation of the amine N atom of imidazoline is manifested in the EPR spectra of the spin adducts, which makes it possible to measure pH in the range of 2.5 to 4 .


Molecular Structure Analysis

The crystal and molecular structures of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide have been determined . The N—O bond lengths are 1.279 (2) and 1.280 (2)Å, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide are as follows :

Safety And Hazards

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek medical aid .

properties

IUPAC Name

2,2,4,5,5-pentamethyl-3-oxido-1H-imidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIPCEOKROIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(NC1(C)C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338172
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

CAS RN

64934-83-4
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 2
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 3
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 4
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 5
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 6
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

Citations

For This Compound
24
Citations
RL Safiullin, AN Volgarev, NM Shishlov… - Bulletin of the Academy …, 1990 - Springer
The kinetics was studied of the oxidation of 2,2,4,5,5-pentamethyl-1-hydroxy-3-imidazoline-3-oxide by decanepersulfonic acid in a chloroform solution. The corresponding nitroxyl …
Number of citations: 1 link.springer.com
NN Kabal'nova, SA Grabovsky, NM Shishlov… - Russian chemical …, 1998 - Springer
The oxidation of secondary and tertiary amines, derivatives of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethyl-3-imidazoline-3-oxide, by dimethyldioxirane results in the formation …
Number of citations: 1 link.springer.com
SF Vasilevsky, SV Klyatskaya, OL Korovnikova… - Tetrahedron, 2006 - Elsevier
Cross-coupling reaction of 1-hydroxy-2,2,5,5-tetramethyl-4-[2-(p-iodophenyl)vinyl]-3-imidazoline-3-oxide with copper(I) salts of 1-aryl(hetaryl)alkynes leads to the corresponding 2,2,5,5-…
Number of citations: 14 www.sciencedirect.com
VV Martin, LB Volodarskii - Chemistry of Heterocyclic Compounds, 1979 - Springer
Sterically hindered 3-imidazoline 3-oxides were obtained by condensation of β-amino oximes with ketones. It is shown that the reaction of these compounds with electrophilic agents …
Number of citations: 3 link.springer.com
MM Barlukova, NP Gritsan, VA Bagryansky… - Chemical physics …, 2005 - Elsevier
The radical anions of five-membered cyclic nitrone spin traps, 3,3,5,5-tetramethyl-1-pyrroline-1-oxide and 1,2,2,5,5-pentamethyl-3-imidazoline-3-oxide, formed under radiolysis of liquid …
Number of citations: 3 www.sciencedirect.com
AD Malievskii, SV Koroteev, LB Volodarskii… - Bulletin of the Academy …, 1990 - Springer
The reaction rate constants of reduction of stable radicals of different classes by hydrazobenzene in hexane at ∼20‡C, in the range of 0.4–5·10 3 M −1 sec −1 , were determined; a …
Number of citations: 4 link.springer.com
AD Malievskii, AB Shapiro - Kinetics and catalysis, 2005 - Springer
This review considers the correlation between the reactivity of nitroxyl radicals (piperidine, pyrroline, pyrrolidine, imidazoline, dihydroquinoline, tetrahydroquinoline, diphenyl nitroxide, …
Number of citations: 5 link.springer.com
AS Oleynik, Y Trubnikova, N Kandalintseva, I Grigoriev - Sustain. Dev, 2007 - Citeseer
Comparative studies have been carried out for the antiradical activity of nitrones from 3-imidazoline-3-oxide, dihydropyrazine-1, 4-dioxide and 2Í-imidazole-1-oxide series in model …
Number of citations: 3 citeseerx.ist.psu.edu
N Kocherginsky, HM Swartz - 1995 - books.google.com
Extending the use of nitroxides as probes into more complex systems such as viable cells and whole animals requires greater knowledge of their interactions in functioning biological …
Number of citations: 366 books.google.com
LB Volodarskii, IA Grigor'ev, GA Kutikova - Zh. Org. Khim, 1974
Number of citations: 5

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